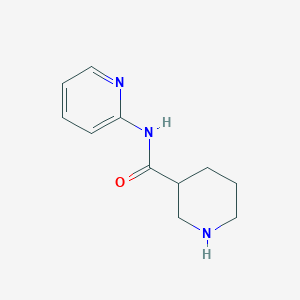

N-(pyridin-2-yl)piperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJQAESAOMBALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592526 | |

| Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-72-7 | |

| Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pyridin 2 Yl Piperidine 3 Carboxamide and Its Analogues

Diverse Synthetic Routes for Piperidine-3-carboxamide Core Structures

The formation of the central piperidine-3-carboxamide scaffold is a key undertaking that can be achieved through various synthetic pathways. These routes primarily focus on the efficient construction of the amide bond and the piperidine (B6355638) ring, with careful consideration of regioselectivity and stereoselectivity.

Amide Coupling Strategies

The creation of the amide linkage between the piperidine-3-carboxylic acid moiety and the 2-aminopyridine (B139424) is a pivotal step in the synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide. This transformation is typically accomplished using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. Other effective reagents include phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the desired carboxamide.

A study on the synthesis of N-(pyridin-2-yl)amides highlighted an improved procedure employing 2-aminopyridine-N-oxides, which can lead to higher yields compared to direct coupling with 2-aminopyridine.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, often require additives (e.g., HOBt). |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for hindered couplings. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reaction times and reduced racemization. |

| Other | BOP-Cl, T3P | Offer alternative reactivity profiles. |

Ring Formation Approaches for Piperidine Scaffolds

The construction of the piperidine ring itself is a fundamental aspect of the synthesis. Several distinct strategies have been developed to form this saturated heterocycle.

One of the most common methods is the hydrogenation of pyridine (B92270) precursors . Substituted pyridines can be reduced to the corresponding piperidines using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2), as well as homogeneous catalysts. This approach is often advantageous as it allows for the introduction of desired substituents on the aromatic pyridine ring prior to its reduction to the saturated piperidine.

Intramolecular cyclization reactions provide another powerful route to piperidine scaffolds. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. Examples include the reductive amination of δ-amino ketones or aldehydes and the intramolecular Michael addition of an amine to an α,β-unsaturated ester or ketone.

The Dieckmann cyclization , an intramolecular condensation of a diester, can be employed to construct piperidinone intermediates, which can then be further modified to yield the desired piperidine-3-carboxamide structure. This method offers a regioselective approach to forming the piperidine ring.

| Ring Formation Approach | Description | Key Intermediates |

| Hydrogenation of Pyridines | Reduction of a substituted pyridine ring to a piperidine ring. | Substituted pyridines |

| Intramolecular Cyclization | Formation of the piperidine ring via an intramolecular bond formation. | δ-amino ketones/aldehydes, δ-amino α,β-unsaturated esters |

| Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-keto ester. | Diesters |

Regioselective and Stereoselective Synthetic Considerations

The control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound, particularly when introducing substituents on the piperidine ring. The position of the carboxamide group at C3 of the piperidine ring is a key regiochemical feature.

Regioselective synthesis of 3-substituted piperidines can be achieved through various methods. For instance, the Dieckmann cyclization of appropriately substituted acyclic precursors can lead to the formation of piperidin-4-ones, which can then be functionalized at the C3 position.

Stereoselective synthesis is crucial for preparing enantiomerically pure analogues. Asymmetric hydrogenation of prochiral tetrahydropyridine (B1245486) precursors using chiral catalysts is a common strategy. Additionally, the use of chiral auxiliaries attached to the nitrogen or other parts of the molecule can direct the stereochemical outcome of reactions such as alkylations or reductions. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have also been reported to provide enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to chiral piperidines. researchgate.net The stereoselective synthesis of 3-substituted piperidines has been achieved starting from 2-pyridone, where nucleophilic addition to a chiral N-galactosylated pyridone derivative proceeds with high regio- and stereoselectivity. researchgate.net

Functionalization Strategies for Pyridine and Piperidine Moieties

Further diversification of the this compound scaffold can be achieved by functionalizing either the pyridine or the piperidine ring. These modifications can be used to modulate the compound's physicochemical properties and biological activity.

Functionalization of the pyridine ring can be accomplished through various aromatic substitution reactions. Electrophilic aromatic substitution is generally difficult on the electron-deficient pyridine ring but can be facilitated by activating groups or by performing the reaction on the corresponding pyridine N-oxide. Nucleophilic aromatic substitution, on the other hand, is more facile, particularly at the 2- and 4-positions, and can be used to introduce a range of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds onto the pyridine ring.

The piperidine ring offers several sites for functionalization. The piperidine nitrogen can be readily alkylated, acylated, or sulfonylated to introduce a variety of substituents. C-H functionalization of the piperidine ring is a more advanced strategy that allows for the direct introduction of functional groups at specific carbon atoms, often guided by directing groups or through the use of specific catalysts.

Preparation of Labeled Analogues for Research Applications

Isotopically labeled analogues of this compound are invaluable tools for various research applications, including metabolism studies, pharmacokinetic analysis, and receptor binding assays. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) requires specialized synthetic methods.

Deuterium labeling can be achieved by using deuterated reagents at specific steps of the synthesis. For example, reduction of a precursor with a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) can introduce deuterium atoms into the molecule. A chemo-enzymatic approach has been demonstrated for the synthesis of stereoenriched piperidines, which involved a deuterium labeling experiment to elucidate the reaction mechanism. acs.org

Tritium labeling often involves catalytic tritium-hydrogen exchange on the final compound or a late-stage intermediate using tritium gas (T₂) and a metal catalyst. nih.gov Another approach is the reduction of a suitable precursor, such as a halide or a double bond, with tritium gas. The synthesis of a tritium-labeled CCR1 antagonist containing a piperidine moiety was achieved through a tritium/hydrogen exchange reaction using an organoiridium catalyst. researchgate.net

Carbon-14 labeling typically involves introducing a ¹⁴C-labeled building block at an early and efficient stage of the synthesis. nih.gov Common ¹⁴C sources include [¹⁴C]carbon dioxide and potassium [¹⁴C]cyanide. researchgate.net For this compound, this could involve using ¹⁴C-labeled piperidine-3-carboxylic acid or a ¹⁴C-labeled pyridine precursor. A nickel-catalyzed cyanation method has been reported for the late-stage carbon isotope exchange of aryl nitriles, which could be a potential strategy for introducing a ¹⁴C-label into analogues containing a nitrile group. A recent study detailed the synthesis of a carbon-14 labeled phosphodiesterase type 4 (PDE4) inhibitor which also contains a piperidine ring. nih.gov

| Isotope | Labeling Method | Common Precursors/Reagents |

| Deuterium (²H) | Reduction with deuterated reagents, deuterated building blocks | NaBD₄, D₂, deuterated solvents |

| Tritium (³H) | Catalytic tritium-hydrogen exchange, reduction with tritium gas | T₂, tritiated water, tritiated borohydrides |

| Carbon-14 (¹⁴C) | Incorporation of ¹⁴C-labeled building blocks | Ba[¹⁴C]CO₃, K[¹⁴C]CN, [¹⁴C]CH₃I |

Advanced Spectroscopic and Structural Characterization of N Pyridin 2 Yl Piperidine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom in N-(pyridin-2-yl)piperidine-3-carboxamide.

In ¹H NMR spectroscopy, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The four protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the amide substituent. The protons on the saturated piperidine ring would resonate further upfield, generally between δ 1.5 and 4.0 ppm. The diastereotopic nature of the methylene (B1212753) protons on the piperidine ring would likely result in complex splitting patterns. A broad singlet corresponding to the amide (N-H) proton would also be expected, typically in the range of δ 8.0-9.0 ppm.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The spectrum would be anticipated to display 11 distinct signals, corresponding to the five carbons of the pyridine ring, the five carbons of the piperidine ring, and the carbonyl carbon of the amide group. The carbonyl carbon signal would be the most downfield, typically appearing around δ 170 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C-H | 7.0 - 8.5 | 110 - 155 |

| Amide N-H | 8.0 - 9.0 | N/A |

| Piperidine C-H | 1.5 - 4.0 | 25 - 60 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A prominent absorption band for the amide C=O stretching vibration (Amide I band) would be expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1550 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would produce signals in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperidine ring would be visible in the 2850-3000 cm⁻¹ range.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide (N-H) | Stretch | 3300 - 3500 |

| Aliphatic C-H (Piperidine) | Stretch | 2850 - 3000 |

| Amide C=O (Amide I) | Stretch | 1650 - 1680 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₁H₁₅N₃O, by providing a highly accurate mass measurement.

For this compound, the monoisotopic mass is 205.1215 Da. In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺ with a predicted mass-to-charge ratio (m/z) of 206.1288. chemscene.com Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 228.1107), might also be detected. chemscene.com Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule, which could involve characteristic losses such as the cleavage of the amide bond, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 206.1288 |

| [M+Na]⁺ | 228.1107 |

| [M+K]⁺ | 244.0847 |

| [M-H]⁻ | 204.1142 |

Data sourced from predicted values for the parent compound. chemscene.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional solid-state structure. This technique yields precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Although a crystal structure for this specific compound is not found in the searched literature, the analysis would be expected to reveal key structural features. The piperidine ring would likely adopt a stable chair conformation. researchgate.net The relative orientation of the piperidine and pyridine rings, defined by the torsion angles around the amide bond, would be a critical conformational parameter. Furthermore, the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Table 4: Typical Crystallographic Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Defines the conformation of the molecule, including ring puckering. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method that utilizes data from a single-crystal X-ray structure to map and quantify intermolecular interactions within a crystal. It provides a visual representation of how molecules interact with their neighbors.

As no crystal structure is currently available for this compound, a Hirshfeld analysis cannot be performed. However, based on the molecular structure, a theoretical analysis would predict the most significant interactions. The most prominent feature on the Hirshfeld surface would likely be related to hydrogen bonding. The amide N-H group is a strong hydrogen bond donor, and it could interact with acceptors such as the pyridine nitrogen atom or the amide carbonyl oxygen of an adjacent molecule. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the contribution of different types of contacts. For similar molecules, H···H contacts typically make up the largest percentage of the surface, followed by contacts involving heteroatoms like O···H/H···O and N···H/H···N.

Table 5: Potential Intermolecular Contacts for Hirshfeld Surface Analysis

| Contact Type | Description |

|---|---|

| O···H / H···O | Represents hydrogen bonding involving the amide carbonyl oxygen. |

| N···H / H···N | Represents hydrogen bonding involving the amide N-H and pyridine nitrogen. |

| H···H | Represents general van der Waals forces between hydrogen atoms. |

Computational and Theoretical Investigations of N Pyridin 2 Yl Piperidine 3 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.netsapub.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and polarizable.

For analogs like N-(pyridin-2-ylmethyl)furan-2-carboxamide, DFT calculations have been used to compute these values, providing insights into their charge transfer properties and reactivity. researchgate.net The analysis helps identify which parts of the molecule are most likely to participate in chemical reactions.

Table 1: Representative FMO Data for a Structurally Related Pyridine (B92270) Carboxamide Analog

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Indicates high molecular stability and relatively low chemical reactivity. |

Data is illustrative and based on findings for analogous structures.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. deeporigin.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. deeporigin.comresearchgate.net The MEP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green/Yellow: Denotes areas with neutral or near-zero potential.

In studies of related pyridine and piperidine (B6355638) derivatives, MEP analysis has been used to identify the reactive sites. researchgate.netnih.gov For a molecule like N-(pyridin-2-yl)piperidine-3-carboxamide, the electronegative oxygen atom of the carboxamide group and the nitrogen atom of the pyridine ring would be expected to show negative potential (red), making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govlew.ro It is a cornerstone of structure-based drug design, helping to elucidate the binding mechanism of a potential drug and its target.

Docking algorithms explore various possible conformations of the ligand within the protein's binding site and calculate a scoring function to estimate the binding affinity. mdpi.com This score, often expressed as a binding energy (e.g., in kcal/mol), helps rank different compounds based on their predicted potency. lew.ro A lower binding energy value typically indicates a more stable and favorable interaction.

In studies involving pyridine-carboxamide and related structures, molecular docking has been successfully used to predict how these compounds bind to various protein targets, such as kinases and enzymes. nih.govmdpi.com For example, analogs of this compound have been investigated as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a target for managing hypercholesterolemia. researchgate.net

Table 2: Example Docking Scores for Pyridine-Containing Ligands Against a Kinase Target

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Selonsertib (ASK1 Inhibitor) | ASK1 Kinase | -8.5 to -8.6 |

| Pyridin-2-yl Urea Analog 1 | ASK1 Kinase | -9.3 |

| Pyridin-2-yl Urea Analog 2 | ASK1 Kinase | -7.9 |

Data is illustrative and based on findings for analogous structures targeting specific proteins. nih.govmdpi.com

Beyond predicting binding affinity, docking simulations provide detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Electrostatic Interactions: Ionic bonds or salt bridges between charged groups.

Pi-Pi Stacking: Interactions between aromatic rings.

For various N-phenyl and pyridine carboxamide derivatives, docking studies have identified key amino acid residues within the target's active site that are essential for binding. nih.govmdpi.com For instance, studies on inhibitors targeting the FOXM1 DNA-binding domain highlighted the importance of interactions with residues like Val296 and Leu289. nih.gov Identifying these key residues is critical for understanding the structural basis of a compound's activity and for designing new analogs with improved potency and selectivity. researchgate.net

Table 3: Common Interacting Residues for Pyridine-Carboxamide Scaffolds in Protein Kinase Binding Sites

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Lysine, Aspartic Acid, Serine, Threonine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

This table represents common interactions observed in docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding medicinal chemistry efforts. frontiersin.orgrsc.org

For compounds containing the pyridin-2-yl moiety, QSAR studies have been employed to design novel agents with enhanced biological activity. nih.govfrontiersin.org These models are built using a "training set" of compounds with known activities and then validated with a "test set."

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. researchgate.netnih.gov The resulting models can generate contour maps that visualize regions where modifying the chemical structure is likely to increase or decrease activity. For example, a QSAR study on N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that adding electron-withdrawing groups to the phenyl ring was favorable for anti-inflammatory activity. researchgate.net

Table 4: Summary of a 3D-QSAR Study on a Series of Structurally Related Compounds

| QSAR Model | Key Finding | Implication for Design |

|---|---|---|

| CoMFA (Steric) | Favorable bulky groups at position X. | Adding larger substituents at position X may increase activity. |

| CoMFA (Electrostatic) | Negative potential favored at position Y. | Introducing electron-withdrawing groups at position Y could enhance potency. |

| CoMSIA (Hydrophobic) | Hydrophobic character at position Z is beneficial. | Increasing the lipophilicity at position Z is predicted to improve activity. |

Findings are generalized from QSAR studies on analogous compound series. researchgate.netnih.govresearchgate.net

In Silico Prediction of Molecular Targets and Biological Activity Spectra

Computational, or in silico, methods are pivotal in modern drug discovery for forecasting the molecular targets and the spectrum of biological activities of a chemical compound before its synthesis and experimental testing. These predictive approaches utilize the chemical structure of a molecule to infer its potential interactions with biological macromolecules and its likely pharmacological effects. Methodologies for these predictions are broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. These techniques involve screening a compound against large databases of molecules with known biological activities. By identifying structurally analogous compounds, it is possible to hypothesize the potential targets and activities of the query molecule.

Structure-based methods, conversely, require the three-dimensional structure of potential protein targets. Through a process known as reverse docking or target fishing, the compound of interest is computationally fitted into the binding sites of a multitude of proteins. The quality of these fits, or docking scores, helps to prioritize the most probable biological targets for the compound.

A comprehensive search of scientific literature and databases was conducted to identify in silico predictions of molecular targets and the biological activity spectrum for this compound. However, specific studies detailing these computational predictions for this particular compound were not found within the scope of the accessed resources.

While general computational tools such as SwissTargetPrediction for target identification and PASS (Prediction of Activity Spectra for Substances) for bioactivity spectra are available, the outputs of such analyses for this compound are not documented in the reviewed literature. clinmedkaz.org Research on various derivatives of piperidine-3-carboxamide has utilized these computational approaches to predict a wide range of potential biological activities, including but not limited to, anti-inflammatory, antimicrobial, and central nervous system effects. clinmedkaz.org For instance, studies on other novel piperidine derivatives have used such predictive tools to identify likely protein targets, including enzymes and receptors, and to forecast a spectrum of pharmacological activities. clinmedkaz.org

Without specific in silico studies on this compound, any discussion of its potential molecular targets or biological activity spectrum would be speculative and fall outside the scope of documented research findings. Therefore, no data tables of predicted molecular targets or biological activities can be presented. Further computational research would be required to generate these specific predictions for this compound.

Structure Activity Relationship Sar Studies of N Pyridin 2 Yl Piperidine 3 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(pyridin-2-yl)piperidine-3-carboxamide derivatives can be significantly altered by introducing or modifying substituents on both the piperidine (B6355638) and pyridine (B92270) rings.

Research into a series of (R)-piperidine-3-carboxamide derivatives as potential agents for treating osteoporosis has shown that substitutions on an N-benzyl group attached to the carboxamide nitrogen significantly impact inhibitory activity against Cathepsin K. Generally, introducing electron-withdrawing groups at this position resulted in higher potency than electron-donating groups. mdpi.com For instance, a chloro substituent (H-7) showed slightly better activity than a bromo substituent (H-10). Furthermore, the position of the substituent on the benzyl (B1604629) ring was critical; a 4-chloro substitution (H-7) was more favorable for activity compared to 2-chloro (H-8) or 3-chloro (H-9) substitutions. mdpi.com Compound H-9 , with a 3-chloro substitution, ultimately exhibited the most potent inhibition with an IC50 value of 0.08 µM. mdpi.com

In another study focused on antimelanoma agents, modifications were made to an N-arylpiperidine-3-carboxamide scaffold. It was observed that the presence and position of electronegative atoms, such as fluorine, on the N-aryl ring (referred to as the A ring) had a strong influence on inducing a senescent phenotype in cancer cells. nih.gov The piperidine-3-carboxamide moiety itself was found to be crucial, as shifting to a piperidine-4-carboxamide regioisomer resulted in an inactive compound. nih.gov

Table 1: Impact of Substituents on Cathepsin K Inhibitory Activity of (R)-piperidine-3-carboxamide Derivatives mdpi.com

| Compound | R1 (Substitution on N-benzyl) | IC50 (µM) |

|---|---|---|

| H-1 | 2-methyl | 1.83 |

| H-3 | 4-methyl | 1.95 |

| H-4 | 2-methoxy | 1.12 |

| H-7 | 4-chloro | 0.11 |

| H-8 | 2-chloro | 0.15 |

| H-9 | 3-chloro | 0.08 |

| H-10 | 4-bromo | 0.13 |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a key determinant of its interaction with a biological target. For this compound derivatives, the relative orientation of the pyridine and piperidine rings, governed by the dihedral angles around the carboxamide bond, is critical for activity.

Studies on analogous structures reveal the importance of this spatial arrangement. For example, in N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, the dihedral angle between the thiophene (B33073) and pyridine rings is 77.79°. In another related series, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the pyridine ring is inclined to the pyrazine (B50134) ring by 61.34°. nih.gov These specific orientations are often stabilized by intramolecular hydrogen bonds.

In pyridin-2-yl guanidine (B92328) derivatives, a remarkable conformational control is induced by intramolecular hydrogen bonding between the pyridine nitrogen atom and the protons on the guanidinium (B1211019) group. nih.govresearchgate.net This interaction leads to a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring compared to analogues where this hydrogen bond is absent. nih.govresearchgate.net This highlights that for N-(pyridin-2-yl) carboxamides, the protonation state and the potential for intramolecular hydrogen bonding between the pyridine nitrogen and the carboxamide N-H can lock the molecule into a specific, biologically active conformation. The planarity of the carboxamide group and its orientation relative to the pyridine ring are thus crucial parameters influencing how the molecule fits into a receptor's binding site. mdpi.com

Stereochemical Effects on Biological Potency

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Since the piperidine ring in this compound contains a stereocenter at the C3 position, its derivatives can exist as R- and S-enantiomers. These enantiomers can exhibit significantly different biological potencies.

In the development of N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, stereochemistry was a critical factor. The study identified that the S-isomer of a derivative featuring a pyridine ring and a pyrrole (B145914) group demonstrated markedly improved antimelanoma activity (IC50 = 0.03 µM) compared to its corresponding R-isomer or the racemic mixture. nih.gov

Similarly, in the pursuit of STAT3 inhibitors, a series of analogues with a chiral linker consistently showed that the (R)-configuration analogues had stronger potency compared to the corresponding (S)-analogues. acs.org Likewise, a study on piperidine-3-carboxamide derivatives as Cathepsin K inhibitors focused on synthesizing and evaluating the (R)-enantiomers, which were found to be potent anti-bone resorption agents. mdpi.com This consistent preference for one stereoisomer over the other underscores the importance of a specific three-dimensional arrangement of the pharmacophore for optimal target engagement. The differential activity is attributed to the distinct way each enantiomer interacts with the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket.

Table 2: Stereoisomer Activity in N-arylpiperidine-3-carboxamide Derivatives nih.gov

| Compound ID | Stereochemistry | Antimelanoma Activity (IC50) |

|---|---|---|

| 54 | S-isomer | 0.03 µM |

| Corresponding Analog | R-isomer | Less Active |

Linker Strategies and their Role in Modulating Activity

The carboxamide group in this compound serves as a linker connecting the two cyclic moieties. The nature of this linker is critical for maintaining the correct orientation and distance between the rings. Modifications to this linker can drastically affect biological activity.

In SAR studies of N-arylpiperidine-3-carboxamide derivatives, the methylene (B1212753) group of a benzyl linker attached to the piperidine nitrogen was explored. Replacing this methylene linker with a carbonyl or sulfonyl group proved to be detrimental, leading to compounds that were not effective at inducing senescence in melanoma cells. nih.gov This suggests a strict requirement for the flexibility and conformational properties afforded by the methylene group in that specific scaffold.

Similarly, in a study of piperidyl benzamides, modifying the amide linkage was investigated. The replacement of the amide with a sulfonamide was not tolerated, nor was the complete removal of the carbonyl group and its replacement with a methylene unit. researchgate.net These findings indicate that the amide bond itself is a key interacting element, likely participating in hydrogen bonding with the biological target. Its specific electronic and geometric properties are crucial, and even seemingly minor changes, like introducing a sulfonamide or a simple methylene bridge, can disrupt the necessary interactions for biological activity.

Biological Activity Investigations of N Pyridin 2 Yl Piperidine 3 Carboxamide

In Vitro Pharmacological Activity

The piperidine (B6355638) carboxamide scaffold is a recognized structural motif in medicinal chemistry, known for its diverse pharmacological activities, including enzyme inhibition and receptor modulation. ontosight.ai The specific compound, N-(pyridin-2-yl)piperidine-3-carboxamide, has been investigated for its interaction with various biological targets, revealing a profile of modest to specific inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other bioactive lipid amides. nih.govnih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.govmdpi.com While the broader class of piperidine and piperazine (B1678402) carboxamides has been explored for FAAH inhibition, with some compounds showing potent activity nih.govnih.gov, specific inhibitory data for this compound against FAAH were not available in the reviewed scientific literature. Research in this area tends to focus on derivatives with specific substitutions designed to enhance potency and selectivity. nih.govresearchgate.net

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a primary target for anti-resorptive therapies to treat osteoporosis due to its crucial role in bone matrix degradation. nih.govnih.gov A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as Cathepsin K inhibitors. nih.gov In these studies, the piperidine-3-carboxamide core was used as a scaffold. For instance, compound H-9, an (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide, emerged as a highly potent inhibitor with an IC₅₀ value of 0.08 µM. nih.gov Although this demonstrates the potential of the piperidine-3-carboxamide scaffold for Cat K inhibition, specific inhibitory data for the unsubstituted this compound was not detailed in these particular studies. nih.govresearchgate.net

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov In a study focused on developing inhibitors for NAPE-PLD, this compound (referred to as compound 16 in the study) was synthesized and evaluated. nih.gov

The compound demonstrated modest inhibitory activity against human recombinant NAPE-PLD, with an approximate IC₅₀ value of 120 μM. This level of activity was comparable to its N-phenyl counterpart. Interestingly, the position of the nitrogen atom in the pyridine (B92270) ring was found to be a critical determinant of potency. Shifting the nitrogen to the 3- or 4-position of the pyridine ring resulted in a significant increase in inhibitory activity, suggesting a specific interaction between the pyridyl nitrogen and a recognition site within the NAPE-PLD enzyme. nih.gov

| Compound | Structure | NAPE-PLD Inhibition (IC₅₀) |

|---|---|---|

| N-(phenyl)piperidine-3-carboxamide (14) | Piperidine-3-carboxamide with N-phenyl group | ~120 μM |

| This compound (16) | Piperidine-3-carboxamide with N-pyridin-2-yl group | ~120 μM |

| N-(pyridin-3-yl)piperidine-3-carboxamide (17) | Piperidine-3-carboxamide with N-pyridin-3-yl group | ~26 μM |

| N-(pyridin-4-yl)piperidine-3-carboxamide (18) | Piperidine-3-carboxamide with N-pyridin-4-yl group | ~34 μM |

The versatile piperidine carboxamide scaffold has been utilized to develop inhibitors for a range of other enzymes. For example, derivatives have been identified as inhibitors of anaplastic lymphoma kinase (ALK) and proprotein convertase subtilisin/kexin type 9 (PCSK9). researchgate.netnih.gov Specifically, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net However, direct inhibitory data for this compound against these or other specific enzyme targets were not found in the reviewed literature.

The piperidine ring is a common feature in ligands for various G protein-coupled receptors (GPCRs) and other receptor types. nih.gov Research has explored related carboxamide structures for their receptor modulation capabilities. For instance, benzofuran-2-carboxamide (B1298429) derivatives have been synthesized as selective ligands for sigma-1 receptors, exhibiting high affinity. nih.govnih.gov Similarly, the pyridine carboxamide moiety is present in allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs), where the position of the pyridine nitrogen can be crucial for activity. nih.govresearchgate.net

Despite the prevalence of the core structure in receptor ligands, specific studies detailing the receptor modulation profile or binding affinities of this compound itself were not identified in the surveyed scientific literature.

Anti-Proliferative Activity in Cancer Cell Lines

Research has identified the N-arylpiperidine-3-carboxamide scaffold as a source of compounds with potential anti-melanoma activity. nih.gov In a high-throughput screening effort to identify small molecules that induce a senescence-like phenotype in cancer cells, a library of N-arylpiperidine-3-carboxamide derivatives was evaluated against the human melanoma A375 cell line. nih.gov

An initial hit compound from this screening, which features the N-arylpiperidine-3-carboxamide core structure, demonstrated moderate senescence-inducing and anti-proliferative activities. nih.gov This led to the creation and evaluation of a focused library of analogues to establish a structure-activity relationship. Within this work, a derivative featuring a pyridine ring was shown to have markedly improved anti-melanoma activity. Specifically, compound 54 , an S-isomer with a pyridine ring, showed an IC₅₀ value of 0.03 µM for anti-proliferative activity and an EC₅₀ of 0.04 µM for inducing a senescence-like phenotype in A375 cells. nih.gov The studies confirmed that these derivatives elicited phenomic changes and a dose-dependent decrease in total cell numbers. nih.gov

| Compound | Description | Anti-Proliferative Activity (IC₅₀) | Senescence-Inducing Activity (EC₅₀) |

|---|---|---|---|

| Hit Compound 1 | Initial hit with N-arylpiperidine-3-carboxamide scaffold | 0.88 µM | 1.24 µM |

| Compound 54 | S-isomer with a pyridine ring in the B ring position | 0.03 µM | 0.04 µM |

Antimicrobial and Antifungal Activity Assessment

No specific studies on the antimicrobial or antifungal properties of this compound were found in the reviewed literature. Research into related classes of compounds, such as other novel pyridine carboxamide derivatives, has shown some antifungal activity against various plant pathogens, but these compounds are structurally distinct from this compound. nih.govnih.gov

Anti-Angiogenic Activity

There is no available scientific data concerning the anti-angiogenic activity of this compound. Studies have been conducted on more complex derivatives, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides, which showed that some analogues could block the formation of blood vessels. nih.gov However, these molecules differ significantly in structure from the subject compound, and the findings cannot be directly attributed to it.

Anti-Fibrotic Activity in Cell Culture Models

An extensive review of scientific literature did not yield any studies investigating the anti-fibrotic potential of this compound in cell culture models. While other heterocyclic compounds containing pyridine or piperidine moieties have been assessed for anti-fibrotic effects, data specific to this compound is not available. mdpi.comnih.gov

DNA Interaction and Cleavage Studies

No research detailing the interaction of this compound with DNA or its potential DNA cleavage activity could be located. While related but structurally different piperidine derivatives have been evaluated for their DNA cleavage abilities, these findings are not applicable to the specific compound of interest. nih.gov

Studies on Ribonucleotide Reductases (RNRs) Enzymes

There is no evidence in the current scientific literature to suggest that this compound has been studied as an inhibitor or modulator of Ribonucleotide Reductases (RNRs). The field of RNR inhibitors is an active area of cancer research, but investigations have focused on other classes of molecules, such as nucleoside analogs and thiosemicarbazones. nih.govnih.gov

Preclinical In Vivo Studies (Mechanistic Research Focus)

A thorough review of available scientific literature was conducted to identify preclinical in vivo studies focusing on the mechanistic aspects of this compound. The investigation specifically targeted its potential therapeutic effects in murine models of osteoporosis and its role in the mechanistic pathways of neurodegenerative processes in animal models.

Mechanistic Investigations of Neurodegenerative Processes in Animal Models

Similarly, a comprehensive literature search yielded no specific preclinical in vivo studies focused on the mechanistic investigation of this compound in animal models of neurodegenerative diseases. While the broader class of piperidine derivatives has been a subject of interest in neuroscience research for potential neuroprotective effects, no published research to date has specifically detailed the in vivo activity or the underlying mechanisms of this compound in models of conditions such as Alzheimer's disease, Parkinson's disease, or other neurodegenerative disorders. Consequently, there is no data to present on this topic.

Molecular Targets and Proposed Mechanisms of Action for N Pyridin 2 Yl Piperidine 3 Carboxamide

Identification of Protein Targets via Computational and Experimental Methods

The identification of protein targets for novel chemical entities is a critical step in drug discovery. For compounds structurally related to N-(pyridin-2-yl)piperidine-3-carboxamide, a variety of targets have been identified through both computational predictions and experimental validations. These findings suggest that this compound may interact with a range of proteins involved in diverse cellular processes.

A notable target for a similar class of compounds, N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . These compounds have been identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net Furthermore, piperidine (B6355638) derivatives have been investigated for their potential to inhibit cathepsin K , a key enzyme in bone resorption, suggesting a role in osteoporosis treatment. mdpi.com

In the context of cancer research, derivatives of N-arylpiperidine-3-carboxamide have shown antimelanoma activity by inducing a senescence-like phenotype. nih.gov While the direct protein target was not explicitly identified in the provided information, this activity points towards interaction with proteins regulating the cell cycle and cellular senescence.

For pyridine-3-carboxamide (B1143946) analogs, molecular docking studies have been employed to investigate their binding to the Monomeric Ralstonia solanacearum lectin , a protein crucial for the pathogenicity of this bacterium in tomatoes. nih.gov Additionally, some pyridine-carboxamide derivatives have been evaluated in silico against dihydrofolate reductase , an enzyme involved in nucleotide synthesis. researchgate.net

The broader class of piperidine derivatives has been associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, implying a diverse range of potential protein targets. ontosight.ai

Table 1: Potential Protein Targets for this compound Based on Structurally Similar Compounds

| Potential Protein Target | Therapeutic Area | Method of Identification | Related Compound Class |

| PCSK9 | Cardiovascular Disease | Experimental | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides researchgate.net |

| Cathepsin K | Osteoporosis | Experimental & Molecular Docking | Piperidine-3-carboxamide derivatives mdpi.com |

| Proteins in Cell Cycle/Senescence Pathways | Cancer | Experimental (Phenotypic) | N-arylpiperidine-3-carboxamide derivatives nih.gov |

| Monomeric Ralstonia solanacearum lectin | Plant Pathology | Molecular Docking | Pyridine-3-carboxamide analogs nih.gov |

| Dihydrofolate reductase | Infectious Disease/Cancer | In silico | Pyridine-carboxamide derivatives researchgate.net |

Elucidation of Molecular Binding Mechanisms

Understanding the molecular binding mechanisms is fundamental to optimizing lead compounds. For derivatives of piperidine-3-carboxamide targeting cathepsin K, molecular docking studies have revealed key interactions within the enzyme's active site. These studies show that potent inhibitors form several hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K. mdpi.com

In the case of pyridine-3-carboxamide analogs designed to combat bacterial wilt in tomatoes, molecular docking studies were also instrumental. These investigations focused on the binding interactions between the compounds and the active site of the Monomeric Ralstonia solanacearum lectin, revealing that the amide linkage in these analogs is crucial for their high potency. nih.gov The structure-activity relationship (SAR) analysis further highlighted that the positions and types of substituents on the aromatic rings of these compounds significantly influence their biological activity. nih.gov

For 3-(pyridine-3-yl)-2-oxazolidinone derivatives with antibacterial activity, molecular docking predicted their possible modes of action. These studies indicated good binding energy and hydrogen bond interactions with their target, with some of the most active compounds exhibiting higher binding energy and better dissociation constants, suggesting strong target affinity. nih.gov

Pathways Modulated by this compound

Based on the identified protein targets of related compounds, this compound could potentially modulate several key cellular pathways.

Inhibition of PCSK9 by similar compounds suggests a role in the lipid metabolism pathway . By inhibiting PCSK9, these molecules can lead to an increase in the number of LDL receptors on the surface of liver cells, thereby enhancing the clearance of LDL cholesterol from the bloodstream. researchgate.net

The targeting of cathepsin K by piperidine-3-carboxamide derivatives points to the modulation of the bone resorption pathway . Inhibition of cathepsin K in osteoclasts can decrease the degradation of bone matrix proteins, a key process in osteoporosis. mdpi.com Western blot analysis has confirmed that potent inhibitors can effectively downregulate cathepsin K expression in RANKL-reduced RAW264.7 cells. mdpi.com

The induction of a senescence-like phenotype in melanoma cells by N-arylpiperidine-3-carboxamide derivatives indicates an influence on cell cycle regulation and senescence pathways . nih.gov This suggests that such compounds may interfere with the normal progression of the cell cycle, leading to a state of irreversible growth arrest in cancer cells.

Furthermore, the antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives suggests modulation of essential bacterial metabolic or cell wall synthesis pathways . nih.gov Some of these compounds have also shown the ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. nih.gov

Future Directions and Emerging Research Areas

Development of N-(pyridin-2-yl)piperidine-3-carboxamide as a Research Tool Compound

The utility of this compound and its analogs extends beyond direct therapeutic applications into their use as research tools to investigate complex biological processes. A significant area of development is in the creation of compounds that can induce or modulate specific cellular states, such as senescence. nih.gov

Researchers have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells. nih.gov Through high-throughput and high-content screening of small-molecule libraries, an initial hit compound was identified that prompted these phenotypic changes without significant cytotoxicity to normal cells. nih.gov This led to the creation of a focused library of analogs to establish a structure-activity relationship (SAR). nih.gov One derivative, the S-isomer with a pyridine (B92270) B ring and a pyrrole (B145914) substituent, was found to be particularly potent, inducing senescence-like changes at an EC50 of 0.04 μM. nih.gov Such compounds are invaluable as chemical probes for studying the mechanisms of cellular senescence, a process implicated in aging and cancer. nih.gov

Table 1: Activity of Piperidine-3-Carboxamide Derivatives in Melanoma Cells

| Compound | Description | Antimelanoma Activity (IC50) | Senescence Induction (EC50) |

|---|---|---|---|

| Initial Hit (Compound 1) | N-arylpiperidine-3-carboxamide scaffold | Identified as hit | Induced senescence-like phenotype |

| Derivative 54 | S-isomer with pyridine B ring and pyrrole R³ group | 0.03 μM | 0.04 μM |

Data sourced from a study on senescence-inducing small molecules. nih.gov

The development of such specific molecular tools allows for the detailed dissection of signaling pathways and provides a means to validate novel therapeutic targets. nih.gov

Exploration of Novel Biological Activities

The inherent versatility of the piperidine-carboxamide scaffold has prompted investigations into a wide array of biological activities. While some applications are well-established, emerging research continues to uncover new potential therapeutic areas.

PCSK9 Inhibition: A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.netnih.gov Analogs from this series demonstrated improved potency against Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), alongside better ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vitro safety profiles compared to earlier compounds. researchgate.netnih.gov

Anti-osteoporosis Activity: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory action against cathepsin K, a key enzyme in bone resorption. mdpi.com One derivative, compound H-9, showed potent inhibition with an IC50 value of 0.08 µM and demonstrated anti-bone resorption effects in vitro comparable to the clinical trial candidate MIV-711. In animal models, this compound was shown to increase the bone mineral density in mice with induced osteoporosis. mdpi.com

Calpain Inhibition: Researchers have prepared calpain inhibitors derived from piperidine (B6355638) carboxamides. Specific keto amide derivatives, 11f and 11j, exhibited high potency with Ki values of 30 nM and 9 nM, respectively. nih.gov These compounds showed over 100-fold selectivity for μ-calpain over the related cysteine protease cathepsin B and were found to inhibit NMDA-induced convulsions in mice, suggesting potential as anticonvulsants. nih.gov

Antimicrobial and Anticancer Properties: The broader class of piperidine carboxamides has been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiajchem-a.com For instance, certain derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activity. longdom.org

Table 2: Selected Novel Biological Activities of Piperidine Carboxamide Derivatives

| Activity | Target/Model | Key Findings |

|---|---|---|

| PCSK9 Inhibition | PCSK9 mRNA translation | Identified potent small molecule inhibitors with improved ADME properties. researchgate.netnih.gov |

| Anti-osteoporosis | Cathepsin K | Compound H-9 showed an IC50 of 0.08 µM and increased bone mineral density in vivo. mdpi.com |

| Calpain Inhibition | μ-calpain | Keto amide 11j exhibited a Ki of 9 nM and showed anticonvulsive properties in mice. nih.gov |

| Anti-angiogenic | Chorioallantoic Membrane (CAM) model | Certain derivatives suppressed blood vessel formation in vivo. longdom.org |

Advanced Synthetic Methodologies for Derivatives

The exploration of the chemical space around the this compound core relies on the development of advanced and efficient synthetic methods. nih.gov Recent progress has focused on creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

Key strategies include:

Parallel Synthesis: This approach has been used to create series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides for screening as PCSK9 inhibitors. nih.gov

Multi-step Sequences: The synthesis of complex derivatives often involves multi-step reaction sequences. For example, a piperidinyl-pyridine derivative was prepared in a five-step sequence starting from 2,6-dichloropyridine, involving key steps like nucleophilic aromatic substitution and a Buchwald-Hartwig cross-coupling reaction. mdpi.com

Amide Coupling: Novel sulfonyl piperidine carboxamide derivatives have been prepared from N-Boc-piperidine-3-carboxylic acid using amide coupling reactions with various substituted sulphonyl chlorides. researchgate.net

Versatile Precursors: Readily accessible starting materials like 2-cyano-N-(pyrid-2-yl)acetamide and 3-oxo-N-(pyridin-2-yl)butanamide are used to generate a wide range of pyridine-based heterocycles through various chemical transformations. researchgate.net

These evolving synthetic strategies enable chemists to systematically modify the core structure, altering steric and electronic properties to optimize biological activity and pharmacokinetic profiles. nih.gov

Role in Chemical Biology

In chemical biology, small molecules like this compound and its derivatives serve as powerful tools to probe and manipulate biological systems. Their ability to interact with specific biomolecular targets, such as enzymes and receptors, allows researchers to elucidate complex cellular pathways. ontosight.ai

The application of piperidine-3-carboxamide derivatives to induce cellular senescence is a prime example of their role in chemical biology. nih.gov By identifying molecules that can trigger this specific cellular state, researchers can investigate the signaling cascades that control cell cycle arrest. This provides insights into disease mechanisms and can help identify and validate new drug targets. nih.gov

Furthermore, the development of selective enzyme inhibitors, such as those targeting cathepsin K or calpains, allows for the functional study of these enzymes in both healthy and diseased states. mdpi.comnih.gov These molecular probes can be used in cellular assays and animal models to understand the physiological and pathological roles of their targets, bridging the gap between chemistry and biology.

Applications in Material Science (e.g., Corrosion Inhibition)

Beyond biomedical applications, the chemical properties of pyridine and piperidine derivatives make them suitable for use in material science, particularly as corrosion inhibitors for metals. researchgate.net These nitrogen-based heterocyclic compounds are effective at protecting metals like mild steel in acidic environments. researchgate.netbiointerfaceresearch.com

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. biointerfaceresearch.comnih.gov This barrier slows down both the cathodic (hydrogen evolution) and anodic (metal dissolution) processes of corrosion. The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings of these molecules facilitates strong adsorption onto the metal surface. nih.gov

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. For instance, N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine demonstrated an efficiency of 91.8% in protecting mild steel in a 1 M HCl solution. biointerfaceresearch.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netbiointerfaceresearch.com The versatility in synthesizing derivatives allows for the fine-tuning of their molecular structure to enhance their adsorption properties and, consequently, their protective performance. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides |

| 2-cyano-N-(pyrid-2-yl)acetamide |

| 3-oxo-N-(pyridin-2-yl)butanamide |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide |

| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine |

| 2,6-dichloropyridine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyridin-2-yl)piperidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a pyridine-2-amine derivative with a piperidine-3-carboxylic acid intermediate. For example, a multi-step approach may include:

Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) to form an active ester intermediate.

Amide bond formation : React the activated acid with pyridin-2-amine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Characterization : Confirm via H NMR (e.g., pyridyl protons at δ 8.2–8.5 ppm, piperidine signals at δ 1.5–3.0 ppm) and HRMS (exact mass matching CHNO) .

Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. For example, reports related pivalamide derivatives with solubility >10 mg/mL in DMSO.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC. Piperidine carboxamides are prone to hygroscopicity; store desiccated at −20°C .

Q. What analytical techniques are critical for verifying structural purity?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area).

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHNO: C 62.54%, H 7.16%, N 19.89%).

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., analogs in show mp 71–75°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted pyridin-2-amine or piperidine intermediates).

- Kinetic Control : Optimize reaction temperature (e.g., 0°C for activation, 25°C for coupling) and stoichiometry (1.2:1 amine:acid ratio).

- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate amide formation and reduce reaction time .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare H NMR data across solvents (DMSO-d vs. CDCl) to account for solvent-induced shifts.

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing piperidine CH groups from pyridyl protons).

- Crystallography : Obtain single-crystal X-ray structures (as in ) to confirm stereochemistry and hydrogen-bonding patterns .

Q. How to design structure-activity relationship (SAR) studies for analogs targeting biological receptors?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., methyl, benzyl) or pyridyl positions (e.g., halogens, methoxy) to probe steric/electronic effects.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (PDB codes) to predict binding affinities.

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., IC determinations) and correlate with computed parameters (e.g., LogP, polar surface area) .

Q. What methods address hygroscopicity issues in piperidine carboxamide derivatives during formulation?

- Methodological Answer :

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity and reduce moisture uptake.

- Packaging : Use desiccant-containing vials and moisture-resistant blister packs for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.